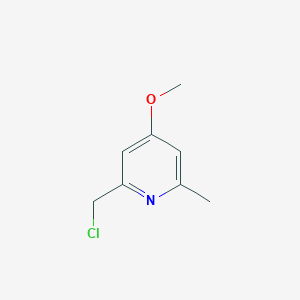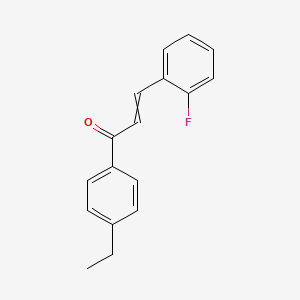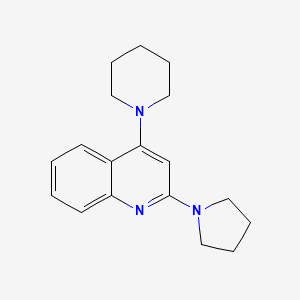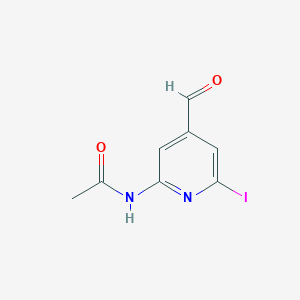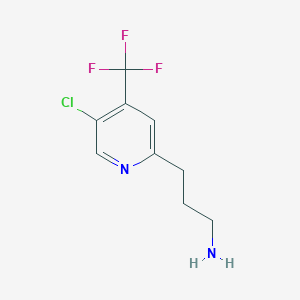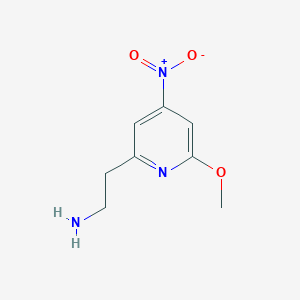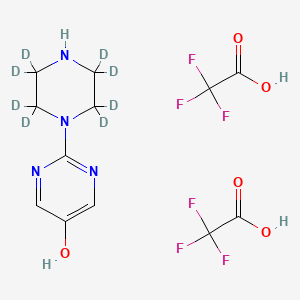![molecular formula C17H19N5O3S B14860766 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide](/img/structure/B14860766.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes multiple methyl groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide typically involves multi-step reactions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable carbonyl compound to form the pyrazole-1-carbonyl intermediate. This intermediate is then reacted with 3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrrolidin-2-one: Shares a similar pyrazole structure but with different substituents.
4-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl derivatives: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N5O3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazole-1-carbonyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-3-sulfonamide |
InChI |
InChI=1S/C17H19N5O3S/c1-10-5-7-14(8-6-10)21-26(24,25)16-15(13(4)18-19-16)17(23)22-12(3)9-11(2)20-22/h5-9,21H,1-4H3,(H,18,19) |
InChI Key |
IQFXTBRTWRWIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Boc-amino)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B14860684.png)
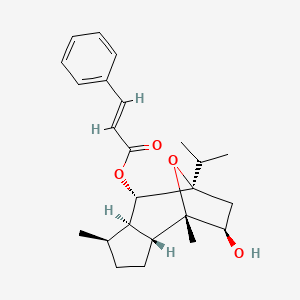
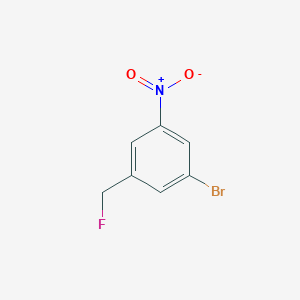
![2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol](/img/structure/B14860706.png)
![3-chloro-2-[(2R)-3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B14860710.png)
![[(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone](/img/structure/B14860719.png)
